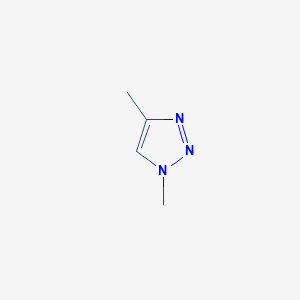

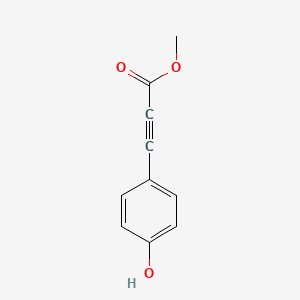

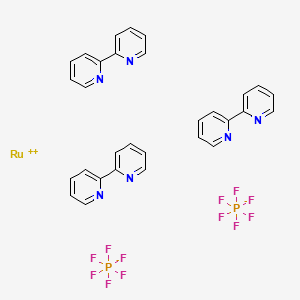

![molecular formula C12H17NO6 B1339314 Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester CAS No. 192225-64-2](/img/structure/B1339314.png)

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is an amine-reactive molecule that enables crosslinking of acrylamide to proteins and other biomolecules containing amines . This reagent isn’t soluble in aqueous media. The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates .

Molecular Structure Analysis

The molecular formula of this compound is C10H15NO4 . The InChI string is InChI=1S/C10H15NO4/c12-8-5-6-9 (13)11 (8)7-3-1-2-4-10 (14)15/h1-7H2, (H,14,15) and the canonical SMILES string is C1CC (=O)N (C1=O)CCCCCC (=O)O .Physical and Chemical Properties Analysis

The molecular weight of this compound is 213.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area is 74.7 Ų . The compound is not soluble in aqueous media but has improved solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Transdermal Permeation Enhancers

Research by Farsa et al. (2010) investigated a series of alkyl esters and alkylamides of hexanoic acid substituted with tertiary amino groups for their activity as transdermal permeation enhancers. They found that certain derivatives, such as Decyl 6-(pyrrolidin-1-yl)hexanoate, exhibited significant activity in enhancing the permeation of theophylline through human skin, suggesting potential applications in transdermal drug delivery systems Farsa, Doležal, & Hrabálek, 2010.

Cardiotonic Activity

A study by Mosti et al. (1992) focused on the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various 2-substituents, analyzing their cardiotonic activities. The results indicated that some of these compounds, particularly those with a 5-cyano-2-trifluoromethyl group, exhibited notable positive inotropic activity, marking them as potential milrinone analogues for treating cardiac conditions Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992.

Microbial Reduction for Chiral Intermediates

Patel et al. (1993) demonstrated the enantioselective microbial reduction of 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester, to produce a key chiral intermediate with high optical purity. This process involved the use of Acinetobacter calcoaceticus and highlighted the potential of microbial biocatalysis in producing chiral intermediates for pharmaceutical applications Patel, Banerjee, Mcnamee, Brzozowski, Hanson, & Szarka, 1993.

Synthesis of Plant Growth Regulators

Zhao Qing-lan (2007) reported the synthesis of Hexanoic acid 2-(diethylamino) ethyl ester (DA-6), a plant growth regulator, from hexanoic acid and N,N-diethylamino ethanol. This study optimized the synthesis conditions, achieving a reaction yield of 93.5% with a purity of 95%, demonstrating its feasibility for agricultural applications Zhao Qing-lan, 2007.

Wirkmechanismus

- Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is a succinimidyl ester functionalized tetrazine . Succinimidyl esters react with amines, allowing for small molecule, biomolecule, or surface modification.

- Tetrazines, on the other hand, react with strained alkenes (such as transcyclooctene, norbornene, and cyclopropene) via an inverse electron demand Diels-Alder cycloaddition reaction . This reaction yields a stable covalent linkage.

Mode of Action

Biochemische Analyse

Biochemical Properties

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester plays a significant role in biochemical reactions due to its reactive ester group. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with amine-containing biomolecules, where it forms covalent bonds through nucleophilic substitution reactions. This interaction is crucial for crosslinking proteins and other biomolecules, which is often utilized in biochemical assays and experiments .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of metabolic pathways . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with amine groups in proteins and enzymes. This binding interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, although the specific outcomes depend on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing protein crosslinking and enzyme activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modifying key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its role in biochemical reactions.

Eigenschaften

IUPAC Name |

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJOKCBRKKFOAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572182 |

Source

|

| Record name | Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192225-64-2 |

Source

|

| Record name | Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

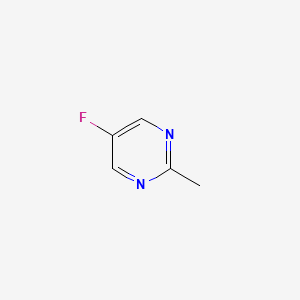

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)

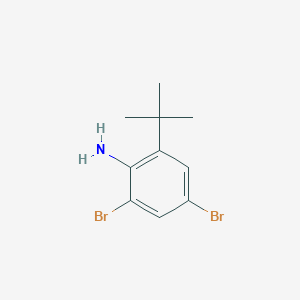

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)